ALDH3A1 Inhibition Potency: 2-Ethoxy-4-methoxybenzaldehyde vs. Reference Inhibitor B37 (CHEMBL1492620)
In a head-to-head enzymatic assay, 2-Ethoxy-4-methoxybenzaldehyde exhibited an IC50 of 2.10 × 10³ nM against human ALDH3A1-mediated benzaldehyde oxidation. Under identical experimental conditions, the reference inhibitor B37 (CHEMBL1492620) demonstrated an IC50 of 1.00 × 10³ nM [1][2]. This indicates that 2-Ethoxy-4-methoxybenzaldehyde is approximately 2.1-fold less potent than B37, providing a quantitative benchmark for selecting this compound as a moderately active ALDH3A1 modulator in biological studies.
| Evidence Dimension | ALDH3A1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.10 × 10³ nM (2.1 µM) |
| Comparator Or Baseline | B37 (CHEMBL1492620): 1.00 × 10³ nM (1.0 µM) |
| Quantified Difference | Target is 2.1-fold less potent (higher IC50 value) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min followed by substrate addition; spectrophotometric analysis [1][2] |
Why This Matters
Quantitative ALDH3A1 inhibition data enables informed selection of this compound as a tool molecule or reference standard in cancer stem cell and metabolic disease research, where ALDH3A1 is a therapeutic target.
- [1] BindingDB. (2014). BDBM50447072 (CHEMBL1890994::US9328112, A24). IC50: 2.10E+3 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072&tag=rep&fil=entry&entryid=50043840&submit=summary View Source
- [2] BindingDB. (2014). BDBM50447069 (CHEMBL1492620::US9328112, B37). IC50: 1.00E+3 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447069&tag=rep&fil=entry&entryid=50043840&submit=summary View Source
